[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate
Overview
Description
This compound, also known as (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol, has a CAS Number of 37077-81-9 . It has a molecular weight of 190.2 and its IUPAC name is 1,2-O-(1-methylethylidene)-alpha-D-ribofuranose . It is stored at room temperature in an inert atmosphere and is a solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H14O5 . The InChI code is 1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 190.2 . The InChI code is 1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 .Scientific Research Applications
Valorization of Sugars from Biomass
The compound under discussion is related to the valorization of sugars from lignocellulosic biomass, leading to the production of chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural. These chemicals are used as building blocks in various industries. The review highlights the importance of solvent selection in green chemistry to enhance the productivity of furans production processes while minimizing environmental, health, and safety impacts. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is used for solvent screening, emphasizing the selection of green solvents like ethyl acetate and methyl propionate for the in situ extraction of furans from aqueous media (Jesús Esteban, A. Vorholt, W. Leitner, 2020).
Aroma Blueprint in Hazelnuts
A study on the volatilome of hazelnuts (Corylus avellana L.) identified key odorants that define the distinctive aroma blueprint of high-quality hazelnuts. This research provides insights into how phenotype expression, cultivar, post-harvest practices, and storage conditions affect the primary metabolome and quality of hazelnuts. Understanding the volatilome and its key components aids in improving the quality of hazelnuts used in the confectionery industry (Simone Squara, F. Stilo, Marta Cialiè Rosso, et al., 2022).
Biomass-derived Chemicals
The review on 5-Hydroxymethylfurfural (HMF) emphasizes its role as a biomass-derived platform chemical produced from carbohydrates. HMF's applications in producing value-added chemicals, materials, and biofuels are discussed. The review highlights the use of HMF as a building block in organic synthesis for the preparation of various fine chemicals, demonstrating its potential to incorporate renewable carbon sources into final products (Weigang Fan, C. Verrier, Y. Queneau, F. Popowycz, 2019).
Sustainable Polymers and Materials
A comprehensive analysis of the synthesis of HMF from plant feedstocks and its prospects in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals is provided. The review discusses important HMF derivatives and anticipates a significant extension of HMF applications, making it a major source of carbon and hydrogen for 21st-century chemistry (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Safety and Hazards
Properties
IUPAC Name |
[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-5(11)13-4-6-7(12)8-9(14-6)16-10(2,3)15-8/h6-9,12H,4H2,1-3H3/t6-,7+,8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYDCDFGKWMOKV-BZNPZCIMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(O1)OC(O2)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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